![molecular formula C8H14N2O B2740902 rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one CAS No. 1820570-33-9](/img/structure/B2740902.png)
rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
“rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one” is a chemical compound with the CAS Number: 1820570-33-9 . It has a molecular weight of 154.21 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one . The InChI Code is 1S/C8H14N2O/c1-10-7-3-2-6(8(10)11)4-9-5-7/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 .Physical And Chemical Properties Analysis
This compound is solid in physical form . It has a molecular weight of 154.21 . The storage temperature is room temperature .Scientific Research Applications
Anticancer Chemotherapeutics
Cancer remains a significant global health challenge, and natural products have long been a source of potential therapeutic agents. The bicyclo[3.3.1]nonane scaffold, found in various biologically active natural products, has drawn interest for its potential applications. Researchers have explored derivatives of rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one as potent anticancer entities. These compounds exhibit promising activity against cancer cells, making them valuable candidates for further investigation .
Asymmetric Catalysis
The bicyclo[3.3.1]nonane framework can serve as a versatile platform for asymmetric catalysis. Researchers have explored its use in various synthetic transformations, including enantioselective reactions. By incorporating rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one derivatives, scientists aim to develop efficient and selective catalysts for organic synthesis .
Ion Receptors
The unique structural features of rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one make it an attractive candidate for designing ion receptors. These receptors can selectively bind specific ions, leading to applications in chemical sensing, molecular recognition, and supramolecular chemistry. The bicyclo[3.3.1]nonane scaffold provides a rigid framework for constructing efficient ion-binding sites .
Metallocycles
Metallocycles are coordination complexes where metal ions are incorporated into cyclic structures. Researchers have explored rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one derivatives as ligands for metal ions. These metallocycles exhibit interesting properties, including catalytic activity, luminescence, and magnetic behavior. The bicyclo[3.3.1]nonane core contributes to the stability and geometry of these complexes .
Molecular Tweezers
Molecular tweezers are host molecules that can selectively encapsulate guest molecules. The bicyclo[3.3.1]nonane scaffold, with its concave shape and functional groups, can act as a molecular tweezer. Researchers have explored rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one derivatives for their ability to bind specific guest molecules, such as aromatic compounds or metal ions. These molecular tweezers have applications in host-guest chemistry and supramolecular assembly .
Other Miscellaneous Applications
Beyond the highlighted areas, rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one derivatives have been investigated for their potential in other fields. These include drug delivery, material science, and chiral synthesis. As research continues, new applications may emerge, further showcasing the versatility of this intriguing bicyclo[3.3.1]nonane scaffold .
Safety and Hazards
properties
IUPAC Name |
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-7-3-2-6(8(10)11)4-9-5-7/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPCKOVDCHXISZ-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1=O)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H](C1=O)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
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